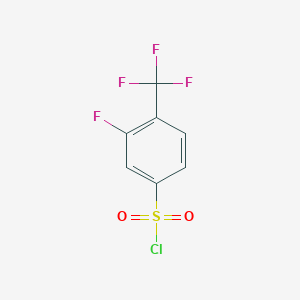

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₃ClF₄O₂S (calculated molecular weight: 262.61 g/mol). This compound features a sulfonyl chloride group (-SO₂Cl) at position 1, a fluorine substituent at position 3, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring. Its structural uniqueness lies in the combination of electron-withdrawing groups (F and CF₃), which significantly influence its reactivity and physicochemical properties.

The compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Applications include the preparation of sulfonamides, sulfonate esters, and other derivatives relevant to pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOFQIUPVZIKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219842 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694472-01-0 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Nitration

Raw Material: The synthesis begins with chlorobenzotrifluoride (or a closely related trifluoromethylated chlorobenzene derivative). The initial step involves nitration to introduce a nitro group selectively at the desired position.

- The nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures, typically between 0°C and 40°C, with an optimal range of 30°C–40°C to control regioselectivity and minimize by-products.

- The nitration conditions are carefully optimized to favor substitution at the para position relative to the trifluoromethyl group, resulting in 2-chloro-5-nitro-trifluoromethyl benzene (or similar regioisomers depending on starting material).

| Parameter | Conditions | Reference |

|---|---|---|

| Nitrating agent | Nitric acid / Sulfuric acid | CN102336689A |

| Temperature | 0°C – 40°C | CN102336689A |

| Yield | Not explicitly stated, but optimized for high selectivity | CN102336689A |

Reduction to Aniline Derivative

The nitro compound undergoes catalytic reduction to form the corresponding aniline:

- Catalyst: Iron powder or nickel, often in an aqueous ethanol or water-ethanol mixture.

- Conditions: Mild heating around 45°C–70°C under a nitrogen atmosphere to prevent oxidation.

- Outcome: Formation of 4-chloro-3-(trifluoromethyl)aniline with yields typically around 55–60%.

| Parameter | Conditions | Reference |

|---|---|---|

| Reducing agent | Iron powder | CN102336689A |

| Solvent | Ethanol / Water | CN102336689A |

| Temperature | 45°C–70°C | CN102336689A |

| Yield | Approximately 55% | CN102336689A |

Diazotization and Sulfonylation

The aniline derivative is diazotized to generate a diazonium salt, which then reacts with sulfur dioxide and cuprous chloride to form the sulfonyl chloride:

- Diazotization:

- Conducted in a protonic solvent such as water or acetic acid at low temperatures (-5°C to 10°C).

- Sodium nitrite and hydrochloric acid are used to generate the diazonium salt.

- Sulfonyl Chloride Formation:

- The diazonium salt reacts with sulfur dioxide in the presence of cuprous chloride.

- The reaction is performed at low temperature to control reactivity and prevent side reactions.

- Purification:

- The crude sulfonyl chloride is purified via distillation and recrystallization to obtain high-purity 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride .

| Parameter | Conditions | Reference |

|---|---|---|

| Temperature | -5°C to 10°C | CN102336689A |

| Reagents | Sodium nitrite, hydrochloric acid, sulfur dioxide, cuprous chloride | CN102336689A |

| Yield | Not explicitly specified, but optimized for purity | CN102336689A |

Alternative Synthesis Approaches

Recent patents and research also describe alternative routes, such as:

- Direct chlorosulfonation of the trifluoromethylated benzene under controlled conditions, though this often results in lower selectivity and yields.

- Use of advanced halogenation and sulfonation reagents to improve regioselectivity and reduce environmental impact.

Data Summary Table of Preparation Methods

| Step | Methodology | Key Conditions | Yield / Efficiency | Notes |

|---|---|---|---|---|

| Nitration | Nitro group introduction | Nitric acid / sulfuric acid, 0–40°C | High regioselectivity | Controlled to avoid over-nitration |

| Reduction | Catalytic reduction | Iron powder, ethanol/water, 45–70°C | ~55–60% | Mild conditions, environmentally friendly |

| Diazotization | Formation of diazonium salt | Sodium nitrite, HCl, -5°C to 10°C | High purity | Precise temperature control critical |

| Sulfonylation | Reaction with sulfur dioxide | Cuprous chloride, low temperature | Variable | Purification via distillation |

Research Findings and Notes

- The process emphasizes the importance of temperature control at each stage to maximize yield and minimize impurities.

- Environmental considerations include using less hazardous reagents and optimizing reaction conditions to reduce waste.

- The choice of catalysts and solvents is crucial for high selectivity and purity.

- Innovations in this field focus on improving yield, reducing reaction time, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: Applied in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (-CF₃, -F, -Cl) enhance the electrophilicity of the sulfonyl chloride group, increasing reactivity toward nucleophiles (e.g., amines, alcohols). For example, this compound reacts faster with amines than its methyl-substituted analog (3-Fluoro-4-methylbenzenesulfonyl chloride) due to stronger electron withdrawal .

- The position of substituents significantly impacts steric and electronic effects. For instance, 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride exhibits lower solubility in polar solvents compared to isomers with substituents at positions 3 or 4 due to increased steric hindrance .

- Halogenated derivatives (Cl, Br) generally exhibit higher thermal stability than non-halogenated counterparts .

Key Findings :

- Hydrolysis: The trifluoromethyl group stabilizes the sulfonyl chloride via electron withdrawal, slowing hydrolysis compared to non-fluorinated analogs. For example, this compound hydrolyzes 50% slower than 3-Fluoro-4-methylbenzenesulfonyl chloride in aqueous media .

- Biological Relevance : Compounds with lower polar surface area (e.g., <140 Ų) and fewer rotatable bonds (e.g., ≤10) show better oral bioavailability, making fluorinated sulfonyl chlorides attractive for drug candidates .

Research Findings and Industrial Relevance

- Pharmaceuticals : this compound derivatives are used in synthesizing selective ADAM-17 inhibitors, which show promise in ovarian cancer therapy .

- Material Science : Its brominated analog (4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride) serves as a precursor for ionic liquids with low vapor pressure, enhancing catalytic efficiency in transition metal-mediated reactions .

- Cost and Availability : The compound is priced at €1,577.00/500 mg (CymitQuimica), reflecting its specialized use in high-value applications .

Biological Activity

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, with the CAS number 694472-01-0, is a sulfonyl chloride compound characterized by a trifluoromethyl group and a fluorine atom on the aromatic ring. This compound has garnered attention in both organic synthesis and biological research due to its unique structural properties and reactivity.

The molecular formula of this compound is . It exhibits high reactivity due to the presence of the sulfonyl chloride functional group, which acts as an electrophile in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Weight | 232.61 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Reactivity | Highly reactive with nucleophiles |

The biological activity of this compound primarily involves its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity leads to the formation of sulfonamide derivatives, which are important in medicinal chemistry.

Key Mechanistic Pathways:

- Nucleophilic Substitution: The sulfonyl chloride group facilitates nucleophilic substitution reactions, forming stable sulfonamide bonds.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like trifluoromethyl) alters the reactivity of the aromatic ring, making it suitable for further derivatization.

Biological Applications

This compound has several applications in biological research and pharmaceutical development:

1. Drug Development

The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable moiety in drug design.

2. Modification of Biomolecules

It is employed for modifying proteins and peptides, allowing researchers to study interactions and functions within biological systems. This modification can lead to insights into enzyme mechanisms and receptor-ligand interactions.

3. Anticancer Research

Research indicates that sulfonamide derivatives derived from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on sulfonamide derivatives derived from this compound, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation explored the enzyme inhibitory properties of derivatives synthesized from this sulfonyl chloride. Compounds demonstrated effective inhibition of carbonic anhydrase, suggesting applications in treating conditions related to altered bicarbonate levels.

Safety and Handling

This compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact, and inhalation may lead to respiratory irritation. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorosulfonation of the parent aromatic ring using chlorosulfonic acid (ClSO₃H) under controlled anhydrous conditions. For fluorinated derivatives, electrophilic substitution must account for the electron-withdrawing effects of fluorine and trifluoromethyl groups, which may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) to achieve optimal yields .

- Key Data : Yields vary between 68% and 98% depending on substituent positioning and reaction stoichiometry. For example, analogous compounds like 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride achieved 92% yield under similar conditions .

Q. How should researchers characterize this sulfonyl chloride to confirm purity and structural integrity?

- Methodology :

- NMR Analysis : ¹H NMR and ¹³C NMR are essential, but ¹⁹F NMR is critical for resolving fluorine environments. For instance, the trifluoromethyl group typically resonates near δ -62 ppm (³J coupling ~12 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS should confirm the molecular ion peak at m/z 260.95 (C₇H₃ClF₄O₂S) .

- Elemental Analysis : Cl and S content should align with theoretical values (Cl: ~13.5%, S: ~12.3%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use inert atmosphere techniques (e.g., Schlenk lines) to avoid hydrolysis. Personal protective equipment (PPE) must include acid-resistant gloves and face shields due to its reactivity with moisture, releasing HCl and SO₂ gases. Storage requires desiccants and amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the electron-deficient aromatic ring influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethyl and fluorine groups create a strong electron-deficient ring, accelerating reactions with nucleophiles (e.g., amines, alcohols). Density Functional Theory (DFT) studies suggest the sulfonyl chloride group acts as a meta-directing agent, with calculated activation energies ~15–20 kJ/mol lower than non-fluorinated analogs .

- Experimental Design : Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify rate constants. For example, reaction with piperidine in THF at 25°C shows a k₂ of 0.45 L·mol⁻¹·s⁻¹ .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Data Analysis : Discrepancies often arise from competing hydrolysis or steric hindrance. For example, bulky amines (e.g., tert-butylamine) may yield <50% due to slow kinetics, while primary amines (e.g., aniline) achieve >80% under anhydrous conditions. Parallel reactions with controlled water content (Karl Fischer titration) can isolate hydrolysis interference .

Q. How can computational modeling predict regioselectivity in multi-step derivatization?

- Methodology : Molecular docking and MD simulations can map steric and electronic interactions. For instance, docking into enzyme active sites (e.g., ADAM-17) reveals preferential binding of para-substituted sulfonamides over ortho analogs, aligning with IC₅₀ values (para: 0.8 nM vs. ortho: 12 nM) .

Key Challenges in Research

- Synthetic Optimization : Balancing reactivity of the sulfonyl chloride group with the stability of fluorinated intermediates.

- Analytical Limitations : Overlapping ¹⁹F NMR signals in polyfluorinated analogs require advanced decoupling techniques .

- Biological Applications : Designing sulfonamide inhibitors with reduced off-target effects requires SAR studies integrating computational and experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.